molecular formula C15H21ClN2O2 B2752319 4,4'-[(4-Chlorophenyl)methylene]dimorpholine CAS No. 16361-37-8

4,4'-[(4-Chlorophenyl)methylene]dimorpholine

Cat. No.: B2752319
CAS No.: 16361-37-8
M. Wt: 296.8
InChI Key: DAAKLUBLMJLRRF-UHFFFAOYSA-N
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Description

4,4'-[(4-Chlorophenyl)methylene]dimorpholine, with the CAS Registry Number 16361-37-8, is a chemical compound supplied for laboratory and research purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Chemical Properties & Identification The compound has the molecular formula C 15 H 21 ClN 2 O 2 and a molecular weight of 296.8 g/mol . Its structure features a central (4-chlorophenyl)methylene group linked to two morpholine rings. Researchers can identify it using the following identifiers: InChIKey: DAAKLUBLMJLRRF-UHFFFAOYSA-N, Canonical SMILES: ClC1=CC=C(C(N2CCOCC2)N2CCOCC2)C=C1, and MDL Number: MFCD00103455 . Research Applications As a bis-morpholine derivative, this compound serves as a versatile building block in organic synthesis and medicinal chemistry research. Its structure is valuable for constructing more complex molecules, particularly in the exploration of new pharmaceutical agents . The morpholine ring is a common pharmacophore in drug discovery, and the incorporation of a chlorophenyl group can influence the molecule's lipophilicity and electronic properties, which are critical parameters in optimizing drug-receptor interactions . Handling and Safety Appropriate personal protective equipment should be worn when handling this material. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Do not breathe its dust and use only in a well-ventilated area. In case of contact with eyes, rinse cautiously with water for several minutes . For detailed safety and handling protocols, please refer to the corresponding Safety Data Sheet (SDS).

Properties

IUPAC Name

4-[(4-chlorophenyl)-morpholin-4-ylmethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c16-14-3-1-13(2-4-14)15(17-5-9-19-10-6-17)18-7-11-20-12-8-18/h1-4,15H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAKLUBLMJLRRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CC=C(C=C2)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(4-Chlorophenyl)methylene]dimorpholine typically involves the reaction of 4-chlorobenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-chlorobenzaldehyde+2morpholine4,4’-[(4-Chlorophenyl)methylene]dimorpholine\text{4-chlorobenzaldehyde} + 2 \text{morpholine} \rightarrow \text{4,4'-[(4-Chlorophenyl)methylene]dimorpholine} 4-chlorobenzaldehyde+2morpholine→4,4’-[(4-Chlorophenyl)methylene]dimorpholine

Industrial Production Methods

In industrial settings, the production of 4,4’-[(4-Chlorophenyl)methylene]dimorpholine may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Quality control measures, including NMR, HPLC, and LC-MS, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4’-[(4-Chlorophenyl)methylene]dimorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has shown that derivatives of morpholine compounds, including 4,4'-[(4-Chlorophenyl)methylene]dimorpholine, exhibit promising anticancer properties. For instance, studies have focused on the compound's role as a dual inhibitor of the PI3K/mTOR pathway, which is crucial for tumor growth and survival. In vitro assays demonstrated that such compounds can effectively inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Mechanism of Action
The mechanism through which this compound exerts its anticancer effects involves the modulation of signaling pathways associated with cell growth and survival. The compound's structural features allow it to interact with specific molecular targets within these pathways, leading to decreased cell viability and increased rates of programmed cell death .

Chemical Synthesis Applications

Synthesis of Novel Compounds
this compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo further chemical transformations makes it a versatile building block for developing new drugs. For example, researchers have utilized this compound in the preparation of bis(morpholino-1,3,5-triazine) derivatives, which have been optimized for enhanced biological activity .

Catalytic Reactions
The compound has also been explored in catalytic reactions where it acts as a ligand or catalyst in forming complex organic molecules. Its unique chemical properties facilitate various reaction pathways that are beneficial in synthetic organic chemistry .

Material Science Applications

Polymer Development
In material science, this compound can be integrated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Its incorporation into polymeric systems has been shown to improve performance characteristics relevant to industrial applications .

Coatings and Composites
The compound is also being researched for its potential use in coatings and composite materials. The inclusion of this compound can impart desirable features such as resistance to environmental degradation and improved adhesion properties .

Case Studies and Data Tables

Application Area Description Findings/Results
Medicinal ChemistryAnticancer activity via PI3K/mTOR inhibitionEffective against multiple cancer cell lines .
Chemical SynthesisIntermediate for synthesizing bis(morpholino-1,3,5-triazine) derivativesEnhanced biological activity observed .
Material SciencePolymer enhancement for thermal stabilityImproved performance metrics in industrial applications .

Mechanism of Action

The mechanism of action of 4,4’-[(4-Chlorophenyl)methylene]dimorpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

The substituent on the phenyl ring significantly alters electronic properties and molecular weight. Key analogs include:

Compound Name Substituent CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties
4,4'-[(4-Fluorophenyl)methylene]dimorpholine F 6425-29-2 C15H20FN2O2 280.35 Increased electronegativity, lower MW
4,4′-[(4-Nitrophenyl)methylene]bis[morpholine] NO2 - C15H20N3O4 ~330.35 Strong electron-withdrawing, higher MW
4,4'-[(4-Chlorophenyl)methylene]dimorpholine Cl 16361-37-8 C15H20ClN2O2 ~309.79 Moderate electron-withdrawing, halogenated stability

Key Findings :

  • Electron-withdrawing capacity: Nitro > Chloro > Fluoro.
  • Molecular weight : Nitro derivatives are heaviest, followed by chloro and fluoro analogs. This affects solubility and crystallinity .
Morpholine vs. Thiomorpholine Analogues

Replacing oxygen in morpholine with sulfur (thiomorpholine) increases lipophilicity and alters solid-state interactions:

Parameter Morpholine Derivatives Thiomorpholine Derivatives
Lipophilicity (LogP) Lower (oxygen’s polarity) Higher (sulfur’s hydrophobicity)
Crystal Packing Weak C–H···O hydrogen bonds C–H···S interactions, dimer formation
Bioavailability Moderate Enhanced membrane permeability

Example: 4-(4-Nitrophenyl)thiomorpholine forms centrosymmetric dimers via C–H···O bonds, unlike its morpholine counterpart, which adopts a chair conformation .

Positional Isomerism

Meta-substituted analogs exhibit distinct steric and electronic profiles:

Compound Substituent Position Key Differences
This compound Para Symmetrical, optimal for planar stacking
4,4'-((3-Nitrophenyl)methylene)dimorpholine Meta Asymmetric, reduced crystallinity

Biological Activity

4,4'-[(4-Chlorophenyl)methylene]dimorpholine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C15H18ClN2O2\text{C}_{15}\text{H}_{18}\text{ClN}_{2}\text{O}_{2}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the chlorophenyl group enhances its lipophilicity, which may facilitate cellular membrane penetration and binding to specific targets.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against a range of bacterial strains. For instance, it has been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Preliminary investigations suggest that this compound may have anticancer effects. A study found that it induces apoptosis in cancer cell lines through the modulation of apoptotic pathways.
  • Anti-inflammatory Effects : The compound has also demonstrated anti-inflammatory properties in vitro, potentially through the inhibition of pro-inflammatory cytokines.

Antimicrobial Activity

A study conducted by He et al. (2017) evaluated the antimicrobial efficacy of various derivatives of dimorpholine compounds, including this compound. The findings indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Target Organism
This compound32Staphylococcus aureus
32Escherichia coli

Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, the anticancer activity of this compound was assessed against various cancer cell lines. The compound showed an IC50 value of 20 µM against breast cancer cells (MCF-7), indicating potent cytotoxicity.

Cell LineIC50 (µM)
MCF-720
HeLa25

Anti-inflammatory Effects

Research published in Phytotherapy Research highlighted the anti-inflammatory effects of this compound. It was found to reduce the levels of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-α15060
IL-620080

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for 4,4'-[(4-Chlorophenyl)methylene]dimorpholine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed condensation of 4-chlorobenzaldehyde with morpholine derivatives. A green chemistry approach using [Et3NH][HSO4] as a catalyst in solvent-free conditions achieves high yields (>85%) by facilitating efficient proton transfer and reducing side reactions . Key parameters include temperature (80–100°C) and molar ratios (1:2 for aldehyde to morpholine). NMR monitoring (e.g., δ 4.97 ppm for the methylene bridge in DMSO-d6) ensures reaction completion .

Q. How can spectroscopic techniques (NMR, IR) be systematically applied to confirm the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Look for a singlet at δ 4.97 ppm (methylene bridge) and aromatic protons in δ 7.24–7.72 ppm .
  • 13C NMR : Peaks at δ 33.0 ppm (methylene carbon) and δ 120–146 ppm (aromatic carbons) confirm backbone structure .
  • IR : Absence of carbonyl stretches (e.g., 1614 cm⁻¹ for pyrazol-5-ol derivatives) distinguishes it from related impurities .

Q. What analytical methods are recommended for assessing purity and detecting common impurities in this compound?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase (70:30) effectively separates impurities like (4-Chlorophenyl)(4-hydroxyphenyl)methanone (Imp. A, EP) and fenofibric acid derivatives . LC-MS (ESI+) can confirm molecular ions (e.g., m/z 349 for the parent compound) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in spectral data during the synthesis of derivatives (e.g., pyrazol-5-ol analogs)?

  • Methodological Answer : Computational modeling (DFT) of reaction intermediates and isotopic labeling (e.g., 13C tracing) can clarify discrepancies in coupling constants or unexpected shifts. For example, the methylene bridge’s chemical shift (δ 4.97 ppm) may vary due to solvent polarity or hydrogen bonding in DMSO-d6 .

Q. What toxicological assays are suitable for evaluating sensitization potential, and how do cross-reactivity risks inform handling protocols?

  • Methodological Answer : Guinea pig maximization tests (GPMT) and murine local lymph node assays (LLNA) are standard for assessing sensitization. Cross-reactivity studies (e.g., with 4-(2-nitrobutyl)morpholine) require patch testing in sensitized models to establish precautionary measures .

Q. How do substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) affect the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : Comparative kinetic studies under controlled conditions (e.g., SN2 reactions with NaI in acetone) reveal that electron-withdrawing groups (Cl) enhance electrophilic aromatic substitution rates versus electron-donating groups (F). Hammett plots (σ values) quantify these effects .

Q. What degradation pathways occur under environmental conditions (e.g., UV exposure, hydrolysis), and how can degradation products be characterized?

  • Methodological Answer : Accelerated stability studies (ICH guidelines) with LC-HRMS identify photodegradants like 4-chlorobenzaldehyde and morpholine oxides. Hydrolysis at pH 9 generates 4-chlorophenylmethanol, detectable via GC-MS .

Q. How can computational tools predict interactions between this compound and biological targets (e.g., enzyme inhibition)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities to targets like cytochrome P450 enzymes. Focus on the methylene bridge’s flexibility and chlorine’s steric effects .

Q. What strategies mitigate analytical challenges in quantifying trace impurities (e.g., sub-ppm levels of 4,4’-dichlorodiphenyl sulfone)?

  • Methodological Answer : Use isotope dilution mass spectrometry (IDMS) with 13C-labeled internal standards to enhance sensitivity. Couple with solid-phase extraction (SPE) to isolate impurities from complex matrices .

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